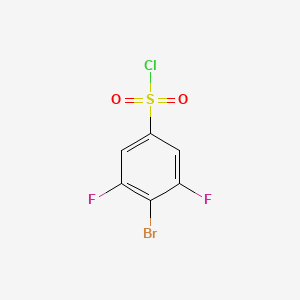

4-bromo-3,5-DIfluorobenzenesulfonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-3,5-difluorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClF2O2S/c7-6-4(9)1-3(2-5(6)10)13(8,11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCESOQYTNNRNNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)Br)F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClF2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10660210 | |

| Record name | 4-Bromo-3,5-difluorobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

518057-63-1 | |

| Record name | 4-Bromo-3,5-difluorobenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=518057-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3,5-difluorobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-3,5-difluorobenzenesulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: A Multifunctional Building Block for Modern Chemistry

An In-Depth Technical Guide to 4-bromo-3,5-difluorobenzenesulfonyl chloride (CAS: 518057-63-1)

This compound is a highly functionalized aromatic compound that has emerged as a strategic tool in the fields of medicinal chemistry, agrochemicals, and materials science. Its unique trifunctional nature—a reactive sulfonyl chloride, a versatile bromine handle for cross-coupling, and the modulating effects of two meta-fluorine atoms—provides a powerful platform for the synthesis of complex and high-value molecules.

The sulfonyl chloride group is a cornerstone for creating sulfonamides, a privileged scaffold in drug discovery known for its diverse biological activities. The bromine atom serves as a key site for carbon-carbon and carbon-heteroatom bond formation, enabling the elaboration of the molecular core. Simultaneously, the fluorine atoms, positioned meta to the bromine, exert profound electronic effects, influencing the reactivity of the ring and imparting desirable pharmacokinetic properties such as enhanced metabolic stability and improved bioavailability in drug candidates.[1]

This guide offers a comprehensive technical overview of this compound, covering its fundamental properties, a logical and field-proven synthetic approach, its key chemical transformations, and essential safety protocols. The insights provided herein are designed to empower researchers to effectively harness the potential of this versatile reagent in their development programs.

Section 1: Core Physicochemical Properties and Structural Identification

Accurate identification and understanding of a reagent's physical properties are prerequisites for its successful application in any experimental setting. The key identifiers and calculated properties for this compound are summarized below.

Chemical Structure

Caption: Chemical Structure of this compound.

Data Summary Table

| Property | Value | Source |

| CAS Number | 518057-63-1 | [2] |

| Molecular Formula | C₆H₂BrClF₂O₂S | [3] |

| Molecular Weight | 291.50 g/mol | Calculated |

| Monoisotopic Mass | 289.86154 Da | [3] |

| SMILES | C1=C(C=C(C(=C1F)Br)F)S(=O)(=O)Cl | [3] |

| InChI | InChI=1S/C6H2BrClF2O2S/c7-6-4(9)1-3(2-5(6)10)13(8,11)12/h1-2H | [3] |

| Appearance | Typically a solid (consult supplier for specifics) | N/A |

| Purity | ≥97% (typical commercial grade) | N/A |

Section 2: Synthesis and Mechanistic Rationale

The synthesis of this compound is not commonly detailed in encyclopedic sources but can be logically achieved via a robust and scalable two-step process starting from commercially available materials. The strategy hinges on the synthesis of the key intermediate, 1-bromo-3,5-difluorobenzene, followed by its direct chlorosulfonation.

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 1-Bromo-3,5-difluorobenzene (Intermediate)

Principle: This synthesis is a classic Sandmeyer reaction, a reliable method for converting anilines into aryl halides.[4] 3,5-Difluoroaniline is first converted to a diazonium salt, which is then displaced by bromide using a copper(I) bromide catalyst.

Experimental Protocol:

-

Diazotization: To a cooled (0-5 °C) suspension of 3,5-difluoroaniline (1.0 equiv) in aqueous hydrobromic acid (48%, ~3.0 equiv), a solution of sodium nitrite (1.1 equiv) in water is added dropwise, maintaining the temperature below 5 °C.[4] The mixture is stirred for an additional 30 minutes to ensure complete formation of the diazonium salt.

-

Sandmeyer Reaction: In a separate flask, copper(I) bromide (CuBr, ~1.2 equiv) is dissolved/suspended in HBr. The cold diazonium salt solution is then added slowly to the CuBr solution.

-

Work-up: The reaction is allowed to warm to room temperature and stirred until nitrogen evolution ceases. The mixture is then extracted with a suitable organic solvent (e.g., dichloromethane). The organic layer is washed with aqueous NaOH, water, and brine, then dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude 1-bromo-3,5-difluorobenzene can be purified by vacuum distillation to yield the intermediate.

Step 2: Synthesis of this compound (Final Product)

Principle: This step involves the electrophilic aromatic substitution of 1-bromo-3,5-difluorobenzene with chlorosulfonic acid. The bromine atom is an ortho-, para-director. The two fluorine atoms are also ortho-, para-directors but are strongly deactivating. The position para to the bromine is the most sterically accessible and electronically favorable site for substitution.

Experimental Protocol (Adapted from General Procedures[5]):

-

Reaction Setup: A reaction vessel is charged with 1-bromo-3,5-difluorobenzene (1.0 equiv). The vessel is cooled in an ice-salt bath to -5 to 0 °C.

-

Reagent Addition: Chlorosulfonic acid (ClSO₃H, ~3.0 equiv) is added dropwise to the cooled substrate over 30-60 minutes, ensuring the internal temperature remains below 5 °C.[5]

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to gradually warm to room temperature and stirred for 1-2 hours until the reaction is complete (monitored by TLC or GC-MS).

-

Work-up: The reaction mixture is carefully poured onto crushed ice with vigorous stirring. The precipitated solid product is collected by vacuum filtration.

-

Purification: The crude solid is washed with cold water until the washings are neutral. The product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford pure this compound.

Section 3: Chemical Reactivity and Applications in Drug Discovery

The utility of this reagent is defined by the orthogonal reactivity of its functional groups, allowing for sequential and selective chemical modifications.

Key Reaction Pathways

Caption: Key reaction pathways for derivatization.

Path A: Sulfonamide Formation

The most prominent reaction of a sulfonyl chloride is its coupling with primary or secondary amines to form stable sulfonamides. This reaction is fundamental to building libraries of potential drug candidates.

Experimental Protocol:

-

Setup: To a solution of a primary or secondary amine (1.0 equiv) and a non-nucleophilic base such as triethylamine or pyridine (1.2-1.5 equiv) in a suitable aprotic solvent (e.g., dichloromethane, THF) at 0 °C, add a solution of this compound (1.05 equiv) in the same solvent dropwise.

-

Reaction: The mixture is stirred at room temperature for 2-16 hours.

-

Work-up: The reaction is quenched with water or dilute acid (e.g., 1M HCl). The organic layer is separated, washed with brine, dried, and concentrated.

-

Purification: The resulting sulfonamide can be purified by column chromatography or recrystallization.

Causality: The base is crucial as it neutralizes the HCl byproduct generated during the reaction, preventing the protonation and deactivation of the starting amine.

Path B: Palladium-Catalyzed Cross-Coupling

The bromine atom provides a site for versatile C-C and C-N bond formation via reactions like Suzuki, Stille, Heck, Sonogashira, or Buchwald-Hartwig couplings. This allows for the introduction of diverse substituents, significantly expanding molecular complexity.

Example Application (Suzuki Coupling): A sulfonamide derived from Path A can be subjected to Suzuki coupling. To a solution of the bromo-sulfonamide (1.0 equiv) and a boronic acid or ester (1.2 equiv) in a solvent like dioxane/water, a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃, Cs₂CO₃) are added. The mixture is heated (e.g., 80-100 °C) under an inert atmosphere until the starting material is consumed. This process replaces the bromine with the R-group from the boronic acid, yielding a highly decorated final product.

Strategic Value in Drug Design:

-

Metabolic Stability: The C-F bond is exceptionally strong, and its introduction into drug molecules often blocks sites of metabolic oxidation, increasing the drug's half-life.[1]

-

pKa Modulation: The electron-withdrawing nature of the fluorine atoms can lower the pKa of adjacent functional groups, which can be critical for optimizing a drug's solubility and cell permeability.

-

Conformational Control: Fluorine atoms can influence molecular conformation through steric and electronic interactions, which can be exploited to enhance binding affinity to a biological target.

Section 4: Safety, Handling, and Storage

As a reactive sulfonyl chloride, this compound must be handled with appropriate precautions. The following information is synthesized from safety data for structurally similar compounds and should be supplemented by consulting the specific Safety Data Sheet (SDS) from your supplier.[6][7][8]

Hazard Identification

-

GHS Classification: Expected to be classified as Skin Corrosion/Irritation, Category 1B and Serious Eye Damage, Category 1.[9]

-

Signal Word: Danger [9]

-

Hazard Statements: H314 - Causes severe skin burns and eye damage.[6][8] Reacts with water, potentially releasing corrosive HCl gas.

Safe Handling and Personal Protective Equipment (PPE)

| Precaution | Specification | Rationale |

| Ventilation | Handle only in a certified chemical fume hood. | Prevents inhalation of corrosive dust or vapors.[6] |

| Eye/Face Protection | Chemical safety goggles and a full-face shield. | Protects against splashes that can cause immediate and severe eye damage.[8][10] |

| Skin Protection | Impervious gloves (e.g., nitrile, neoprene) and a lab coat. | Prevents direct contact that leads to chemical burns.[6][10] |

| Respiratory | Use a NIOSH-approved respirator if ventilation is inadequate. | Protects against inhalation of irritating dust or vapors.[7] |

| Handling | Avoid contact with water and moisture. Use spark-proof tools. | The compound is moisture-sensitive and can decompose.[7][10] |

Storage Guidelines

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6]

-

Incompatibilities: Keep away from water, strong bases, alcohols, and strong oxidizing agents.[10]

-

Atmosphere: For long-term storage, storing under an inert atmosphere (e.g., Argon, Nitrogen) is recommended to prevent hydrolysis.[6]

Section 5: Conclusion

This compound is more than a simple reagent; it is a sophisticated molecular scaffold. Its well-defined points of reactivity allow for a rational and modular approach to the synthesis of complex molecules. For scientists in drug discovery and materials science, mastering the use of this building block opens doors to novel chemical entities with tailored properties. By understanding its synthesis, reactivity, and handling requirements, researchers can safely and effectively integrate this powerful tool into their synthetic programs, accelerating the pace of innovation.

Section 6: References

-

Chemicalbook. (n.d.). 4-BROMO-3,5-DIFLUOROBENZENESULPHONYL CHLORIDE | 518057-63-1. Retrieved from --INVALID-LINK--

-

Sigma-Aldrich. (n.d.). 4-Bromo-3-fluorobenzenesulfonyl chloride 97%. Retrieved from --INVALID-LINK--

-

Sigma-Aldrich. (n.d.). 4-Bromo-2,5-difluorobenzenesulfonyl chloride 97%. Retrieved from --INVALID-LINK--

-

Thermo Fisher Scientific. (2025, September 5). Safety Data Sheet - 4-Bromobenzenesulfonyl chloride. Retrieved from --INVALID-LINK--

-

Thermo Fisher Scientific. (n.d.). Safety Data Sheet - 1-Bromo-3,5-difluorobenzene. Retrieved from --INVALID-LINK--

-

ECHEMI. (n.d.). 4-Bromo-2-fluorobenzenesulfonyl chloride SDS. Retrieved from --INVALID-LINK--

-

PubChemLite. (n.d.). This compound. Retrieved from --INVALID-LINK--

-

WorldOfChemicals. (n.d.). The Role of 1-Bromo-3,5-difluorobenzene in Modern Drug Discovery. Retrieved from --INVALID-LINK--

-

Google Patents. (n.d.). CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene. Retrieved from --INVALID-LINK--

-

Chemicalbook. (n.d.). 3-BROMO-4-METHOXY-BENZENESULFONYL CHLORIDE synthesis. Retrieved from --INVALID-LINK--

References

- 1. nbinno.com [nbinno.com]

- 2. 4-BROMO-3,5-DIFLUOROBENZENESULPHONYL CHLORIDE | 518057-63-1 [chemicalbook.com]

- 3. PubChemLite - this compound (C6H2BrClF2O2S) [pubchemlite.lcsb.uni.lu]

- 4. CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]

- 5. 3-BROMO-4-METHOXY-BENZENESULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. fishersci.com [fishersci.com]

- 8. echemi.com [echemi.com]

- 9. 4-溴-3-氟苯磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Synthesis of 4-bromo-3,5-difluorobenzenesulfonyl Chloride

This guide provides an in-depth exploration of the synthesis of 4-bromo-3,5-difluorobenzenesulfonyl chloride, a key intermediate in the development of novel pharmaceuticals and agrochemicals.[1] We will delve into the underlying chemical principles, provide a detailed experimental protocol, and discuss the critical parameters that ensure a successful and safe synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

Introduction: The Significance of this compound

This compound is a versatile chemical building block.[1] Its trifunctional nature, featuring a reactive sulfonyl chloride group, a bromine atom, and two fluorine atoms, allows for a wide range of subsequent chemical transformations. The sulfonyl chloride moiety is a precursor to sulfonamides, a class of compounds with a broad spectrum of biological activities.[2] The bromo and fluoro substituents offer opportunities for cross-coupling reactions and modulation of the physicochemical properties of the final molecules, such as lipophilicity and metabolic stability.[1]

Synthetic Strategy: The Sandmeyer-Type Reaction

The most common and efficient method for the synthesis of aryl sulfonyl chlorides from anilines is a modification of the Sandmeyer reaction.[2][3] This powerful transformation involves two key steps:

-

Diazotization: The conversion of the primary aromatic amine (in this case, 4-bromo-3,5-difluoroaniline) into a diazonium salt using a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid.

-

Chlorosulfonylation: The copper-catalyzed reaction of the diazonium salt with a source of sulfur dioxide in the presence of a chloride source to introduce the sulfonyl chloride group onto the aromatic ring.

This approach offers excellent regiocontrol, as the position of the sulfonyl chloride group is determined by the location of the amino group on the starting aniline.

Visualizing the Synthetic Pathway

The overall transformation can be visualized as follows:

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established Sandmeyer-type chlorosulfonylation reactions.[3][4] Researchers should always perform a thorough risk assessment before conducting any chemical synthesis.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (Example Scale) | Notes |

| 4-bromo-3,5-difluoroaniline | C₆H₄BrF₂N | 208.01 | 20.8 g (0.1 mol) | Starting material.[5][6] |

| Concentrated Hydrochloric Acid (HCl) | HCl | 36.46 | 60 mL | Use a high-purity grade. |

| Sodium Nitrite (NaNO₂) | NaNO₂ | 69.00 | 7.6 g (0.11 mol) | Prepare a fresh aqueous solution. |

| Acetic Acid (Glacial) | CH₃COOH | 60.05 | 200 mL | Solvent for the chlorosulfonylation step. |

| Sulfur Dioxide (SO₂) | SO₂ | 64.07 | ~32 g (0.5 mol) | Can be bubbled as a gas or generated in situ.[7] See safety notes. |

| Copper(II) Chloride (CuCl₂) | CuCl₂ | 134.45 | 1.34 g (0.01 mol) | Catalyst. |

| Dichloromethane (CH₂Cl₂) | CH₂Cl₂ | 84.93 | As needed | Extraction solvent. |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | As needed | For neutralization. |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | As needed | Drying agent. |

| Deionized Water | H₂O | 18.02 | As needed | For solutions and washing. |

Step-by-Step Procedure

Part 1: Diazotization

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 4-bromo-3,5-difluoroaniline (20.8 g, 0.1 mol) in a mixture of concentrated hydrochloric acid (60 mL) and water (60 mL).

-

Cool the resulting slurry to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Dissolve sodium nitrite (7.6 g, 0.11 mol) in deionized water (20 mL) and add this solution dropwise to the aniline slurry via the dropping funnel. Maintain the temperature of the reaction mixture below 5 °C throughout the addition.

-

After the complete addition of the sodium nitrite solution, stir the mixture for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt is indicated by a slight color change and the dissolution of the solid aniline.

Part 2: Chlorosulfonylation

-

In a separate, larger three-necked round-bottom flask equipped with a gas inlet tube, a mechanical stirrer, and a gas outlet connected to a scrubber (containing a sodium hydroxide solution to trap excess SO₂), prepare a solution of copper(II) chloride (1.34 g, 0.01 mol) in glacial acetic acid (200 mL).

-

Cool this solution to 10-15 °C and begin bubbling sulfur dioxide gas through the solution with vigorous stirring until it is saturated.

-

Carefully add the cold diazonium salt solution from Part 1 to the sulfur dioxide/acetic acid solution in a slow, steady stream. A vigorous evolution of nitrogen gas will be observed. Maintain the reaction temperature between 15-20 °C during the addition.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours, or until the evolution of nitrogen gas ceases.

Part 3: Work-up and Purification

-

Pour the reaction mixture into a large beaker containing ice water (approximately 500 mL). The crude this compound will precipitate as a solid.

-

Collect the solid by vacuum filtration and wash it with cold water.

-

Dissolve the crude product in dichloromethane.

-

Wash the organic layer sequentially with water and a saturated sodium bicarbonate solution to remove any remaining acids.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., hexane/dichloromethane) or by column chromatography on silica gel.

Mechanistic Insights

The Sandmeyer-type chlorosulfonylation is believed to proceed through a radical mechanism. The copper(I) species, generated in situ from the reduction of copper(II) by sulfur dioxide, is the active catalyst. The diazonium salt undergoes a single-electron transfer from the copper(I) catalyst to form an aryl radical, with the loss of nitrogen gas. This highly reactive aryl radical then reacts with sulfur dioxide, and subsequent reaction with a chloride ion and oxidation of the copper species regenerates the copper(II) catalyst and yields the final aryl sulfonyl chloride product.

Safety Considerations

-

Diazonium Salts: Aromatic diazonium salts are potentially explosive, especially when dry. It is crucial to keep them in solution and at low temperatures at all times.

-

Sulfur Dioxide: SO₂ is a toxic and corrosive gas. All manipulations involving sulfur dioxide should be performed in a well-ventilated fume hood. A scrubber should be used to neutralize any unreacted gas.

-

Acids: Concentrated hydrochloric acid and glacial acetic acid are corrosive. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

-

Exothermic Reactions: The diazotization and the decomposition of the diazonium salt are exothermic. Careful temperature control is essential to prevent runaway reactions.

Conclusion

The synthesis of this compound via the Sandmeyer-type reaction is a robust and reliable method. By carefully controlling the reaction conditions, particularly temperature, and adhering to strict safety protocols, researchers can efficiently produce this valuable intermediate for a wide range of applications in medicinal chemistry and materials science. The insights provided in this guide are intended to empower scientists to confidently and safely perform this important chemical transformation.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-bromo-3,5-difluorobenzenesulfonyl chloride

Introduction: The Utility and Latent Hazards of a Modern Reagent

4-bromo-3,5-difluorobenzenesulfonyl chloride is a highly functionalized aromatic sulfonyl chloride that has found increasing utility as a building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom for further cross-coupling reactions and two fluorine atoms that can modulate physicochemical properties, makes it a valuable tool for the synthesis of complex molecules. However, the very features that make this reagent so useful—the potent electrophilicity of the sulfonyl chloride moiety amplified by the inductive effects of the halogen substituents—also imbue it with significant and acute hazards.

This guide is intended for researchers, scientists, and drug development professionals who work with this compound. It moves beyond a cursory review of a safety data sheet (SDS) to provide an in-depth understanding of the compound's reactivity, the rationale behind recommended safety protocols, and a framework for its safe handling and use in a laboratory setting. By understanding the "why" behind the "what," we can foster a more robust safety culture and mitigate the risks associated with this powerful synthetic tool.

Section 1: Hazard Identification and Analysis

The primary hazards associated with this compound are its severe corrosivity to skin and eyes, and its potential to cause respiratory irritation.[1] These hazards are a direct consequence of the chemical reactivity of the sulfonyl chloride functional group.

1.1 The Corrosive Nature: Hydrolysis and Acid Formation

The sulfonyl chloride group is highly susceptible to nucleophilic attack, particularly by water. This reaction, known as hydrolysis, proceeds rapidly to form the corresponding sulfonic acid and hydrochloric acid (HCl). Both of these products are strong acids and are responsible for the severe burns that can occur upon contact with moist tissues, such as skin, eyes, and the respiratory tract. The presence of two electron-withdrawing fluorine atoms on the benzene ring further increases the electrophilicity of the sulfur atom, making this compound particularly reactive towards water.

1.2 Respiratory Irritation

Inhalation of the dust or vapor of this compound can cause significant irritation to the nose, throat, and lungs.[1][2] This is due to the hydrolysis of the compound on the moist surfaces of the respiratory tract, leading to the in-situ formation of hydrochloric acid and 4-bromo-3,5-difluorobenzenesulfonic acid. Higher exposures can lead to more severe conditions such as pulmonary edema, a medical emergency characterized by fluid buildup in the lungs.[2]

1.3 Summary of Key Safety Parameters

| Property | Value | Source |

| CAS Number | 518057-63-1 | [1] |

| Molecular Formula | C6H2BrClF2O2S | [1] |

| Molecular Weight | 291.50 g/mol | |

| Appearance | Off-white to beige solid | [3] |

| Primary Hazards | Causes severe skin burns and eye damage, May cause respiratory irritation | [1] |

| GHS Pictograms | GHS05 (Corrosion), GHS07 (Exclamation Mark) | [1] |

| Signal Word | Danger | [1] |

Section 2: Safe Handling and Storage Protocols

A proactive and informed approach to handling and storage is paramount to ensuring the safety of personnel and the integrity of the research.

2.1 Personal Protective Equipment (PPE): The First Line of Defense

Due to its corrosive nature, a comprehensive PPE ensemble is mandatory when handling this compound.

-

Eye and Face Protection: A full face shield worn over chemical splash goggles is required. This combination provides protection from both splashes and any fine dust particles that may become airborne.

-

Gloves: Use chemically resistant gloves, such as nitrile or neoprene. It is crucial to double-glove and to change gloves immediately if they become contaminated.

-

Body Protection: A flame-retardant lab coat should be worn and buttoned completely. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron should be worn over the lab coat.

-

Respiratory Protection: All handling of this compound should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[4]

2.2 Laboratory Practices for Safe Handling

The following procedures are designed to minimize the risk of exposure and accidental release:

-

Work Area Preparation: Ensure the chemical fume hood is clean and uncluttered. Have all necessary equipment and reagents within the hood before starting work.

-

Weighing: Weigh the solid compound in a disposable weigh boat or on glazed paper within the fume hood. Avoid creating dust.

-

Dispensing: Use a scoop or spatula to transfer the solid. Never pour the solid directly from the bottle, as this can generate dust.

-

Inert Atmosphere: While not strictly required for short-term handling, for reactions that are sensitive to moisture or for long-term storage, it is good practice to handle the compound under an inert atmosphere (e.g., nitrogen or argon).

-

Quenching: When a reaction is complete, any excess this compound must be quenched carefully. This is typically done by slowly adding the reaction mixture to a stirred, cooled solution of a mild base, such as sodium bicarbonate. Never quench with water alone, as this will generate a significant amount of acid.

-

Decontamination: After handling, thoroughly decontaminate all surfaces, glassware, and equipment. A solution of sodium bicarbonate can be used to neutralize any residual acid.

2.3 Storage Requirements

Proper storage is crucial to maintain the stability of the reagent and to prevent accidents.

-

Container: Store in the original, tightly sealed container.

-

Environment: Keep in a cool, dry, and well-ventilated area.[5]

-

Incompatibilities: Store away from incompatible materials, particularly water, strong bases, and strong oxidizing agents.[1][6]

-

Moisture Control: The compound is moisture-sensitive.[6] Storage in a desiccator may be beneficial.

Section 3: Risk Mitigation and Emergency Procedures

Even with the best practices, accidents can happen. A well-defined emergency plan is essential.

3.1 Accidental Exposure

Immediate and decisive action is critical in the event of an exposure.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6] Seek immediate medical attention.

-

Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[6]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6]

3.2 Spill Response

A spill of this compound must be handled promptly and safely.

-

Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

-

Control: Prevent the spread of the spill.

-

Neutralize: For small spills, cautiously cover the spill with a dry, inert absorbent material such as sand or vermiculite. Do NOT use combustible materials like paper towels.

-

Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

-

Decontaminate: Clean the spill area with a solution of sodium bicarbonate, followed by a final rinse with water.

3.3 Fire and Decomposition Hazards

While this compound itself is not flammable, it can decompose under fire conditions to produce highly toxic and corrosive gases, including hydrogen chloride, sulfur oxides, hydrogen bromide, and hydrogen fluoride.[7]

-

Extinguishing Media: Use a dry chemical, carbon dioxide, or foam extinguisher. Do NOT use water, as it will react violently with the compound and generate large amounts of acid.[2][8]

Section 4: Chemical Reactivity and Incompatibilities

A deep understanding of the chemical reactivity of this compound is fundamental to its safe use.

4.1 Reactivity Profile

The sulfonyl chloride functional group is a potent electrophile. It will react exothermically with a wide range of nucleophiles, including:

-

Water: As previously discussed, it reacts readily with water to produce hydrochloric acid and the corresponding sulfonic acid.

-

Alcohols: Reacts with alcohols to form sulfonate esters and HCl.

-

Amines: Reacts with primary and secondary amines to form sulfonamides and HCl.

-

Bases: Reacts violently with strong bases.[9]

4.2 Incompatible Materials

To prevent hazardous reactions, this compound should be kept away from:

-

Water and Moisture: Due to rapid hydrolysis and acid formation.[1]

-

Strong Bases: (e.g., sodium hydroxide, potassium carbonate) Can cause a violent reaction.

-

Strong Oxidizing Agents: Can lead to a vigorous, potentially explosive reaction.

-

Alcohols and Amines: Will react to form byproducts and generate HCl gas.

-

Metals: In the presence of moisture, the acidic decomposition products can corrode metals.[8]

Visualizing Safety Workflows

To further clarify the logical flow of safety procedures, the following diagrams have been generated.

Caption: Workflow for responding to an exposure event.

Caption: Chemical incompatibility relationships.

Conclusion: A Culture of Safety

This compound is a valuable reagent that demands respect and careful handling. By understanding the fundamental chemistry that drives its hazards, researchers can move beyond rote memorization of safety rules to a more intuitive and effective practice of laboratory safety. The protocols and information presented in this guide are intended to empower the user to work confidently and safely, fostering a laboratory environment where scientific advancement and personal well-being are held in equal regard.

References

- 1. synquestlabs.com [synquestlabs.com]

- 2. nj.gov [nj.gov]

- 3. 4-BROMO-3,5-DIFLUOROBENZENESULPHONYL CHLORIDE | 518057-63-1 [amp.chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. chemicalbook.com [chemicalbook.com]

- 8. ICSC 0198 - SULPHURYL CHLORIDE [chemicalsafety.ilo.org]

- 9. SULFURYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

A Technical Guide to the Spectroscopic Characterization of 4-bromo-3,5-difluorobenzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Structure and Spectroscopic Overview

The structure of 4-bromo-3,5-difluorobenzenesulfonyl chloride presents a unique substitution pattern on the benzene ring. The sulfonyl chloride group is a strong electron-withdrawing group, which will significantly influence the chemical shifts of the aromatic protons and carbons. The two fluorine atoms and the bromine atom further modulate the electronic environment and introduce characteristic isotopic patterns and spin-spin couplings.

Figure 1. Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide critical information about its structure.

¹H NMR Spectroscopy

Expected Spectrum: The ¹H NMR spectrum is expected to be relatively simple, showing a single signal for the two equivalent aromatic protons (H-2 and H-6).

-

Chemical Shift (δ): Due to the strong electron-withdrawing nature of the sulfonyl chloride and the fluorine atoms, the aromatic protons are expected to be significantly deshielded, appearing at a downfield chemical shift, likely in the range of 7.5 - 8.0 ppm .

-

Multiplicity: The signal for these protons will appear as a triplet. This is due to coupling with the two adjacent fluorine atoms (¹⁹F has a spin of I = 1/2). The coupling constant for this ³J(H,F) coupling is typically in the range of 6-10 Hz.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Spectral width: 0-12 ppm

-

¹³C NMR Spectroscopy

Expected Spectrum: The ¹³C NMR spectrum will show four distinct signals for the aromatic carbons, as the symmetry of the molecule makes C-2 and C-6, as well as C-3 and C-5, chemically equivalent.

| Carbon Atom | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) |

| C-1 (C-SO₂Cl) | 135 - 140 | Triplet (²J(C,F)) |

| C-2, C-6 (C-H) | 115 - 120 | Doublet of doublets (¹J(C,H) and ³J(C,F)) |

| C-3, C-5 (C-F) | 160 - 165 | Doublet (¹J(C,F)) with a large coupling constant |

| C-4 (C-Br) | 110 - 115 | Triplet (²J(C,F)) |

-

C-F Coupling: A key feature of the ¹³C NMR spectrum will be the presence of carbon-fluorine couplings. The direct one-bond coupling (¹J(C,F)) for C-3 and C-5 is expected to be large (240-260 Hz). Two-bond (²J(C,F)) and three-bond (³J(C,F)) couplings will also be observed, leading to the splitting of the other carbon signals.

Experimental Protocol:

-

Sample Preparation: Use the same sample as for ¹H NMR.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

-

Acquisition Parameters:

-

Number of scans: 1024 or more due to the low natural abundance of ¹³C.

-

Proton decoupling will be applied to simplify the spectrum by removing C-H couplings, though C-F couplings will remain.

-

¹⁹F NMR Spectroscopy

Expected Spectrum: ¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds.[] For this compound, a single signal is expected for the two equivalent fluorine atoms.

-

Chemical Shift (δ): The chemical shift of the fluorine atoms is influenced by the other substituents on the ring. It is expected to be in the range of -100 to -110 ppm relative to CFCl₃.

-

Multiplicity: The ¹⁹F signal will appear as a triplet due to coupling with the two adjacent protons (H-2 and H-6). The ³J(F,H) coupling constant should be consistent with that observed in the ¹H NMR spectrum (6-10 Hz).

Experimental Protocol:

-

Sample Preparation: Use the same sample as for ¹H NMR.

-

Instrumentation: Acquire the spectrum on a spectrometer equipped with a fluorine-capable probe.

-

Acquisition Parameters:

-

Number of scans: 16-32

-

Proton coupling may be observed or decoupled to confirm assignments.

-

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the sulfonyl chloride and the substituted benzene ring.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| S=O (asymmetric stretch) | 1370 - 1400 | Strong |

| S=O (symmetric stretch) | 1170 - 1200 | Strong |

| C-F stretch | 1200 - 1300 | Strong |

| S-Cl stretch | 550 - 650 | Medium to Strong |

| C=C (aromatic) | 1450 - 1600 | Medium |

| C-H (aromatic stretch) | 3000 - 3100 | Medium |

| C-Br stretch | 500 - 600 | Medium |

Experimental Protocol:

-

Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a KBr pellet, or a thin film on a salt plate.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Scan the sample over the mid-IR range (4000 - 400 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum will show a characteristic isotopic pattern due to the presence of bromine and chlorine.

Expected Molecular Ion Peak (M⁺):

-

The molecular weight of the most abundant isotopes (¹²C, ¹H, ¹⁹F, ³²S, ³⁵Cl, ⁷⁹Br) is approximately 291.8 g/mol .

-

A complex isotopic cluster for the molecular ion will be observed due to the natural abundance of isotopes of Br (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and Cl (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%). This will result in peaks at m/z corresponding to the different isotopic combinations, with characteristic intensity ratios.

Expected Fragmentation Pattern:

-

Loss of the chlorine atom to form the [M-Cl]⁺ fragment.

-

Loss of the SO₂Cl group to form the bromodifluorophenyl cation.

-

Cleavage of the C-S bond.

Figure 2. Predicted major fragmentation pathways.

Experimental Protocol:

-

Ionization Method: Electron Ionization (EI) is a common method for this type of compound.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.

-

Data Analysis: Analyze the resulting mass spectrum for the molecular ion cluster and characteristic fragment ions.

Conclusion

The spectroscopic characterization of this compound provides a wealth of information about its intricate molecular structure. By combining the predictive data from ¹H, ¹³C, and ¹⁹F NMR, along with the functional group information from IR spectroscopy and the molecular weight and fragmentation patterns from mass spectrometry, researchers can confidently verify the identity and purity of this important synthetic intermediate. The principles and expected data outlined in this guide serve as a valuable reference for scientists and professionals working with this and structurally related compounds in the fields of drug discovery and materials science.

References

solubility of 4-bromo-3,5-difluorobenzenesulfonyl chloride in organic solvents

An In-depth Technical Guide to the Solubility of 4-Bromo-3,5-difluorobenzenesulfonyl Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key building block in modern medicinal chemistry and organic synthesis. Its utility in constructing complex molecular architectures is fundamentally governed by its behavior in solution. This technical guide addresses the critical parameter of its solubility in organic solvents. In the absence of extensive published quantitative data for this specific compound, this document provides a comprehensive framework built on established chemical principles and field-proven methodologies. As a Senior Application Scientist, the goal is to equip researchers with a predictive understanding of solubility based on physicochemical properties and the behavior of analogous structures. Furthermore, this guide presents detailed, self-validating experimental protocols for the precise determination of both qualitative and quantitative solubility, ensuring researchers can generate reliable data tailored to their specific applications.

Introduction: The Critical Role of Solubility

This compound (CAS No. 518057-63-1) is a substituted aromatic sulfonyl chloride.[1] The sulfonyl chloride functional group is highly reactive and serves as a precursor for the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing compounds, which are prevalent in a wide range of pharmaceuticals. The specific substitution pattern of a bromine atom and two fluorine atoms on the benzene ring provides chemists with a handle for further functionalization, for example, through cross-coupling reactions.

The success of any synthetic step involving this reagent—from reaction kinetics and yield to purification and formulation—is critically dependent on its solubility in the chosen solvent system. An optimal solvent ensures that the reagent is available in the solution phase to react, while poor solubility can lead to sluggish or incomplete reactions. Understanding the solubility profile is therefore not a trivial preliminary step but a cornerstone of robust process development and chemical discovery.

Physicochemical Properties and Their Influence on Solubility

The molecular structure of this compound dictates its physical and chemical properties, which in turn govern its solubility.

| Property | Value | Source |

| Molecular Formula | C₆H₂BrClF₂O₂S | [1] |

| Molecular Weight | 291.50 g/mol | Synquest Labs[1] |

| Appearance | White to light beige crystalline powder | Inferred from similar compounds |

| CAS Number | 518057-63-1 | [1] |

The key features influencing solubility are:

-

The Sulfonyl Chloride Group (-SO₂Cl): This is a strongly electron-withdrawing and polar group. Its polarity suggests that the molecule will have favorable interactions with polar solvents.

-

The Aromatic Ring: The benzene ring is inherently non-polar and will contribute to solubility in solvents with some aromatic character or lower polarity.

-

Halogen Substituents (Br, F): The fluorine and bromine atoms increase the molecular weight and polarizability of the molecule. While halogens are electronegative, their overall effect on solubility is complex. They can increase lipophilicity, favoring solubility in less polar organic solvents.[2] The two fluorine atoms, being highly electronegative, also contribute to the electron-deficient nature of the aromatic ring.

Predicted Solubility Profile: A Chemist's Guide

Aprotic Solvents (Recommended for Reactions):

-

Polar Aprotic Solvents: (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Acetonitrile (MeCN), Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)). This compound is expected to exhibit good to excellent solubility in these solvents. The polarity of the solvent can effectively solvate the polar sulfonyl chloride group, while the organic nature of the solvent accommodates the halogenated benzene ring. These solvents are generally non-reactive towards the sulfonyl chloride group at ambient temperatures and are therefore ideal for conducting reactions.

-

Non-Polar Aprotic Solvents: (e.g., Hexanes, Toluene, Diethyl Ether). Solubility is predicted to be moderate to low . While the aromatic ring may interact favorably with toluene, and the molecule as a whole can be solvated by ethers, the high polarity of the sulfonyl chloride headgroup will limit solubility in very non-polar hydrocarbon solvents like hexanes.

Protic Solvents (Reactive - Use with Caution):

-

Alcohols (e.g., Methanol, Ethanol): While the compound may initially appear to dissolve, it will likely react via solvolysis to form the corresponding sulfonate ester. This is a chemical transformation, not true dissolution.

-

Water: this compound is expected to be insoluble in water.[3] Furthermore, it will undergo slow hydrolysis at the water interface to form the corresponding sulfonic acid and hydrochloric acid. This reactivity makes water an unsuitable solvent.

Experimental Determination of Solubility

To obtain precise and actionable data, experimental determination is essential. The following protocols are designed to be robust and self-validating.

Workflow for Solubility Determination

The following diagram outlines a logical workflow for assessing the solubility of this compound.

Protocol 1: Qualitative Solubility Assessment

This method provides a rapid assessment of solubility in a range of solvents.

Materials:

-

This compound

-

Dry test tubes or small vials

-

Selection of anhydrous organic solvents

-

Vortex mixer or magnetic stirrer

-

Analytical balance

Procedure:

-

Add approximately 10-20 mg of this compound to a dry test tube.

-

Add 1 mL of the chosen anhydrous solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer or by stirring for 1-2 minutes at a controlled ambient temperature.

-

Visually inspect the solution against a contrasting background.

-

Soluble: The solid completely dissolves, resulting in a clear solution.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

Record the observations for each solvent tested.

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

The gravimetric shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.

Materials:

-

This compound

-

Scintillation vials or other sealable glass containers

-

Orbital shaker or agitator in a temperature-controlled environment

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE, compatible with the solvent)

-

Pre-weighed evaporating dishes or vials

-

Vacuum oven or a gentle stream of inert gas (e.g., nitrogen)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent (e.g., 5 mL). The presence of undissolved solid is essential.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in an orbital shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

-

Sample Collection and Filtration:

-

Remove the vial from the shaker and allow it to stand undisturbed at the equilibrium temperature for at least one hour to permit the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Filter the supernatant through a syringe filter into a pre-weighed, dry evaporating dish or vial. This step is critical to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Carefully evaporate the solvent from the filtered solution under a gentle stream of inert gas or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, place the dish or vial in a desiccator to cool to room temperature.

-

Weigh the dish or vial containing the solid residue on an analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved compound by subtracting the initial weight of the empty container from the final weight.

-

Express the solubility in the desired units, such as mg/mL or g/100 mL, by dividing the mass of the residue by the volume of the filtrate collected.

-

Safety and Handling

This compound is a reactive and corrosive compound. Adherence to strict safety protocols is mandatory.

-

Hazard Classification: Causes severe skin burns and eye damage. May cause respiratory irritation.[1]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, a face shield, and a lab coat.[4][5] Work should be conducted in a well-ventilated fume hood.

-

Handling: Avoid breathing dust, mist, or spray.[1][4] The compound is moisture-sensitive; handle under an inert atmosphere where possible and store in a tightly sealed container in a cool, dry place.

-

Spills: Absorb spills with an inert, dry material and place in a suitable container for chemical waste disposal.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5]

Conclusion

While published solubility data for this compound is scarce, a strong predictive framework can be established based on its physicochemical properties and the behavior of analogous sulfonyl chlorides. It is predicted to be highly soluble in polar aprotic solvents, making them excellent choices for synthetic applications. Conversely, it is reactive with protic solvents and should be considered insoluble for practical purposes. For applications requiring precise solubility values, the detailed qualitative and quantitative protocols provided in this guide offer a reliable path to generating robust, in-house data. By combining predictive chemical knowledge with rigorous experimental methodology, researchers can effectively harness the synthetic potential of this valuable chemical building block.

References

Stability and Storage of 4-bromo-3,5-difluorobenzenesulfonyl chloride: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the stability and optimal storage conditions for 4-bromo-3,5-difluorobenzenesulfonyl chloride (CAS No. 518057-63-1). This compound is a valuable reagent in synthetic chemistry, particularly in the development of novel pharmaceutical agents and agrochemicals. However, its utility is intrinsically linked to its chemical stability. As a highly reactive sulfonyl chloride, its handling and storage demand meticulous attention to environmental conditions to prevent degradation and ensure the integrity of experimental outcomes. This document synthesizes information from safety data sheets, principles of physical organic chemistry, and best practices for laboratory chemical management to offer a detailed protocol for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is paramount to appreciating its stability profile.

| Property | Value | Source(s) |

| CAS Number | 518057-63-1 | [1] |

| Molecular Formula | C₆H₂BrClF₂O₂S | ChemScene |

| Molecular Weight | 291.50 g/mol | |

| Appearance | White to off-white or pale yellow crystalline solid or powder. | [2] |

| Melting Point | Data not consistently available; related compounds have melting points ranging from ambient to ~75°C. For example, 4-bromo-2,5-difluorobenzenesulfonyl chloride has a melting point of 38-42°C.[2][3] | |

| Hazard Class | Corrosive | [4] |

Note: Physical properties such as melting and boiling points can vary between suppliers and based on purity.

Core Stability Profile: The Predominance of Hydrolysis

The principal factor governing the stability of this compound is its susceptibility to hydrolysis. Like all sulfonyl chlorides, it readily reacts with water and other nucleophiles.

The Mechanism of Hydrolysis

The sulfonyl group (-SO₂Cl) is highly electrophilic. The sulfur atom is bonded to two strongly electronegative oxygen atoms and a chlorine atom, creating a significant partial positive charge on the sulfur. This makes it a prime target for nucleophilic attack by water. The reaction proceeds via a nucleophilic substitution mechanism, likely Sɴ2-like, where water attacks the sulfur atom, leading to the displacement of the chloride ion.[5] The final products of this degradation are 4-bromo-3,5-difluorobenzenesulfonic acid and hydrochloric acid (HCl).[6][7]

The presence of hydrochloric acid as a byproduct can further catalyze the degradation of other sensitive materials in a given chemical matrix.

Diagram of Hydrolysis Pathway

Caption: Hydrolysis of this compound.

The Influence of Aromatic Substituents

The benzene ring of this compound is substituted with three electron-withdrawing halogen atoms: one bromine and two fluorine atoms. This substitution pattern is critical to understanding the compound's heightened reactivity.

-

Inductive Effect: Fluorine and bromine are highly electronegative. They pull electron density away from the benzene ring through the sigma bonds (inductive effect).

-

Mesomeric Effect: While halogens can donate electron density through resonance (mesomeric effect), the inductive effect is dominant for halogens.

The net effect of these electron-withdrawing groups is a further increase in the electrophilicity of the sulfonyl sulfur atom. This makes the molecule significantly more susceptible to nucleophilic attack compared to unsubstituted benzenesulfonyl chloride.[5][8] Consequently, this compound is expected to have a faster rate of hydrolysis.

Recommended Storage Conditions

To mitigate degradation and ensure a viable shelf life, strict adherence to appropriate storage protocols is essential. The overarching principle is the rigorous exclusion of moisture.

Primary Storage Environment

The ideal storage environment for this compound is a dedicated desiccator cabinet that maintains a controlled, low-humidity atmosphere.

| Parameter | Recommendation | Rationale |

| Temperature | Cool; typically 2-8°C is advisable for long-term storage, though controlled room temperature (18-25°C) is acceptable for shorter periods. | Lower temperatures slow the rate of chemical reactions, including hydrolysis and potential thermal decomposition.[9] Avoid freezing, as this can introduce moisture through condensation cycles. |

| Atmosphere | Inert gas (e.g., Argon or Nitrogen). | Displaces atmospheric moisture and oxygen, preventing hydrolysis and potential oxidative side reactions.[6] |

| Relative Humidity (RH) | As low as practically achievable; ideally <20% RH. | Minimizes the primary degradation pathway: hydrolysis.[6][7] |

| Light | Store in the dark. | While not the primary concern, prolonged exposure to UV light can potentially induce degradation in some organic molecules. Storing in the dark is a general best practice.[10] |

Container and Sealing

The choice of container and sealing method is a critical line of defense against environmental factors.

-

Primary Container: The compound should be stored in its original, unopened manufacturer's container whenever possible. If transferred, use a clean, dry, amber glass bottle with a screw cap lined with a chemically inert material like PTFE.

-

Sealing: For opened containers, after flushing with an inert gas, the cap should be tightly sealed. For added protection, the cap and neck of the bottle can be wrapped with Parafilm® or a similar laboratory sealing film to create a secondary barrier against moisture ingress.

Handling Protocols

Proper handling procedures are crucial to prevent the introduction of contaminants that can compromise the stability of this compound.

General Handling

-

Work Area: Always handle the compound in a well-ventilated area, preferably within a fume hood to avoid inhalation of any fine powder or corrosive vapors.[11]

-

Personal Protective Equipment (PPE): Due to its corrosive nature, appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat, is mandatory.[11]

-

Dispensing: Use clean, dry spatulas and weighing vessels. Never return unused material to the original container to prevent contamination.[12]

Protocol for Dispensing Moisture-Sensitive Reagents

-

Allow the container to equilibrate to room temperature before opening. This is a critical step to prevent condensation of atmospheric moisture onto the cold solid.

-

If possible, perform the transfer inside a glove box with a controlled inert atmosphere.

-

If a glove box is not available, briefly open the container in a fume hood, dispense the required amount as quickly as possible, and immediately reseal the container.

-

Consider flushing the headspace of the container with a dry inert gas (argon or nitrogen) before sealing for long-term storage.

Diagram of Handling Workflow

Caption: Recommended workflow for handling this compound.

Incompatibilities and Potential Hazards

To ensure safety and stability, this compound must be stored separately from incompatible materials.

-

Water/Moisture: As detailed, this is the primary incompatibility, leading to corrosive acid formation.[6][7]

-

Strong Bases (e.g., hydroxides, amines): Reacts vigorously, leading to the formation of sulfonates or sulfonamides.[6][7]

-

Strong Acids: While generally stable, storage with strong acids is not recommended as it can increase the corrosive nature of the environment.[6]

-

Alcohols: Reacts to form sulfonate esters.

-

Strong Oxidizing Agents: May lead to vigorous or explosive reactions.[6][7]

-

Metals: The corrosive nature, especially in the presence of moisture, can lead to reactions with certain metals.

Upon thermal decomposition, hazardous gases can be released, including carbon oxides, sulfur oxides, hydrogen halides (HBr, HF), and hydrogen chloride gas.[6][13]

Shelf Life and Signs of Degradation

While a specific shelf life from the manufacturer should always be adhered to, there are indicators of degradation to monitor.

-

Visual Inspection: A change in color (e.g., significant darkening) or the presence of clumping or a "wet" appearance can indicate moisture absorption and degradation.

-

Odor: The generation of a sharp, acidic odor may suggest the formation of HCl due to hydrolysis.

-

Analytical Verification: For critical applications, the purity of the reagent should be periodically verified using techniques such as NMR, HPLC, or titration to assess for the presence of the corresponding sulfonic acid.

In the absence of a manufacturer's expiration date, it is a good laboratory practice to re-evaluate the purity of highly reactive reagents like this one annually, especially if the container has been opened.[9]

Conclusion

The stability of this compound is fundamentally dictated by its high reactivity, particularly its sensitivity to moisture. The presence of multiple electron-withdrawing halogen substituents enhances its susceptibility to hydrolysis. Therefore, a stringent protocol of storing the compound in a cool, dark, and, most importantly, dry environment, preferably under an inert atmosphere, is non-negotiable for preserving its chemical integrity. Adherence to the detailed storage and handling procedures outlined in this guide will enable researchers to mitigate the risks of degradation, ensuring the reliability of their experimental results and promoting a safe laboratory environment.

References

- 1. 4-BROMO-3,5-DIFLUOROBENZENESULPHONYL CHLORIDE | 518057-63-1 [chemicalbook.com]

- 2. chemwhat.com [chemwhat.com]

- 3. 4-Fluor-benzolsulfonylchlorid 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. echemi.com [echemi.com]

- 5. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. Substituent effects on the kinetics of pyridine-catalysed hydrolysis of aromatic sulphonyl chlorides; Brønsted and Hammett correlations - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. apolloscientific.co.uk [apolloscientific.co.uk]

- 10. How to Safely Store Lab Chemicals and Reagents - B&M Scientific [bmscientific.co.za]

- 11. nbinno.com [nbinno.com]

- 12. Safe Lab Reagent Storage Guide | Best Practices 2025 [labdisposable.com]

- 13. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Reactivity of the Sulfonyl Chloride Group with Fluorine and Bromine Substituents

Preamble: Beyond a Functional Group – A Tunable Electrophilic Hub

In the landscape of modern drug discovery and fine chemical synthesis, the sulfonyl chloride group stands as a cornerstone electrophile. Its utility in forging stable sulfonamide and sulfonate ester linkages is fundamental to the construction of a vast array of therapeutic agents and molecular probes.[1][2] However, the true power of this functional group lies not in its mere presence, but in its tunable reactivity. The strategic placement of substituents on an aromatic ring bearing a sulfonyl chloride allows for the precise modulation of the sulfur atom's electrophilicity, dictating reaction kinetics, and influencing product yields.

This guide moves beyond a textbook description to provide a deep, field-proven analysis of how two key halogen substituents, fluorine and bromine, differentially impact the reactivity of arylsulfonyl chlorides. We will dissect the underlying electronic and steric principles, translate them into practical experimental considerations, and provide robust protocols for researchers, scientists, and drug development professionals. Our focus is on the causality—the "why"—behind the observed reactivity, empowering you to make informed decisions in your synthetic campaigns.

The Sulfonyl Chloride Core: An Intrinsic Electrophile

The reactivity of a sulfonyl chloride (R-SO₂Cl) is governed by the highly polarized nature of the sulfur-oxygen and sulfur-chlorine bonds. The two oxygen atoms and the chlorine atom, all being highly electronegative, withdraw electron density from the central sulfur atom. This renders the sulfur atom highly electron-deficient and, therefore, a potent electrophile susceptible to attack by nucleophiles such as amines and alcohols.[3]

The canonical reaction is a nucleophilic substitution at the sulfur center. This process is generally accepted to proceed via a bimolecular (Sₙ2-type) mechanism, involving a trigonal-bipyramidal transition state or intermediate, leading to an inversion of configuration at the sulfur atom.[4][5] The facility of this reaction depends on two primary factors:

-

The Electrophilicity of the Sulfur Atom: The more electron-deficient the sulfur, the faster the nucleophilic attack.

-

The Leaving Group Ability of the Chloride Ion: Chloride is an excellent leaving group, which facilitates the collapse of the reaction intermediate.

It is the first factor—the electrophilicity of the sulfur—that we can exquisitely control through aromatic substitution.

Modulating Reactivity: A Comparative Analysis of Fluorine and Bromine Substituents

When appended to an aryl ring, fluorine and bromine exert profound and distinct influences on the reactivity of a distal sulfonyl chloride group. These effects are a composite of electronic (inductive and resonance) and steric factors.

The Dominant Influence: Electronic Effects

The primary way F and Br modulate reactivity is by altering the electron density of the aromatic ring, which in turn influences the electrophilicity of the sulfur atom.

-

Inductive Effect (-I): Both fluorine and bromine are more electronegative than carbon and thus exert a strong electron-withdrawing inductive effect, pulling electron density away from the ring through the sigma bond framework. Fluorine is the most electronegative element in the periodic table, and its inductive effect is significantly stronger than that of bromine.[6][7][8] This powerful electron withdrawal by both halogens makes the attached aryl ring more electron-poor, which in turn pulls density from the sulfonyl group, markedly increasing the sulfur atom's electrophilicity.

-

Resonance Effect (+R): Both halogens possess lone pairs of electrons that can be donated into the aromatic π-system. This resonance effect is electron-donating and acts in opposition to the inductive effect. However, for halogens, the inductive effect is dominant. The orbital overlap required for resonance is most effective between atoms of similar size (e.g., carbon's 2p and fluorine's 2p orbitals). For bromine, the overlap between carbon's 2p and bromine's 4p orbitals is much less efficient, making its resonance-donating effect weaker than fluorine's.

The Net Result: The strong, electron-withdrawing inductive effect (-I) of both F and Br is the overriding factor. It enhances the electrophilicity of the sulfonyl sulfur, making the substituted sulfonyl chloride more reactive towards nucleophiles compared to its unsubstituted counterpart. Because fluorine's electronegativity is substantially higher, a fluoro-substituted arylsulfonyl chloride is generally more reactive than a bromo-substituted analogue, all else being equal.

This relationship can be quantified using Hammett constants, which measure the electronic effect of a substituent. Electron-withdrawing groups have positive σ values.[9][10] Kinetic studies on the substitution of arenesulfonyl chlorides have shown a positive ρ-value in the Hammett equation, confirming that electron-withdrawing substituents accelerate the reaction by stabilizing the build-up of negative charge in the transition state.[4][5]

The Subtle Arbiter: Steric Effects

While electronics often dominate, steric hindrance can play a decisive role, particularly with ortho-substituents or bulky nucleophiles. Here, the difference between fluorine and bromine is stark.

-

Atomic Size: Bromine (Van der Waals radius: ~185 pm) is considerably larger than fluorine (Van der Waals radius: ~147 pm).

This size difference means that a bromine atom, especially at the ortho position, can physically impede the approach of a nucleophile to the sulfonyl group. This steric hindrance can counteract the electronic activation, leading to a slower reaction rate than might be predicted from electronic effects alone. Fluorine, being only slightly larger than hydrogen, introduces minimal steric bulk.

In some cases, a balance between electronic and steric effects is optimal. For instance, in one study on the synthesis of sulfinamides from o-haloarylsulfonyl chlorides, the chloro-substituent was found to provide a more appropriate balance of these effects, leading to higher yields compared to both its fluoro and bromo counterparts.[11] This highlights the nuanced interplay that must be considered during synthetic design.

Data Summary: Physicochemical Properties

The following table summarizes the key properties of fluorine and bromine that dictate their influence on sulfonyl chloride reactivity.

| Property | Fluorine (F) | Bromine (Br) | Rationale for Impact |

| Electronegativity (Pauling Scale) | 3.98 | 2.96 | Higher value leads to a stronger inductive electron withdrawal, increasing sulfur electrophilicity. |

| Van der Waals Radius (pm) | 147 | 185 | Larger radius can cause greater steric hindrance, potentially slowing nucleophilic attack. |

| Hammett Constant (σ_para) | +0.06 | +0.23 | Both are positive, indicating net electron withdrawal. Br's value suggests a stronger withdrawing effect in the para position due to weaker resonance donation. |

| Hammett Constant (σ_meta) | +0.34 | +0.39 | Strong electron withdrawal from the meta position for both, with Br being slightly stronger. |

Mechanism and Energetics: A Visual Representation

The nucleophilic attack on the sulfonyl chloride proceeds through a high-energy transition state. The electron-withdrawing halogen substituent stabilizes this state, lowering the activation energy (Ea) and accelerating the reaction.

References

- 1. Reactions of Sulfonyl Chlorides and Unsaturated Compounds [manu56.magtech.com.cn]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. why are chlorine and flourine have higher reactivity than bromine and iod.. [askfilo.com]

- 7. reddit.com [reddit.com]

- 8. quora.com [quora.com]

- 9. scribd.com [scribd.com]

- 10. Unit 4: Free Energy Relationships [research.cm.utexas.edu]

- 11. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

electrophilicity of 4-bromo-3,5-difluorobenzenesulfonyl chloride

An In-Depth Technical Guide to the Electrophilicity and Application of 4-Bromo-3,5-difluorobenzenesulfonyl Chloride

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern drug discovery, particularly in the design of targeted covalent inhibitors (TCIs), the strategic selection of an appropriate electrophilic "warhead" is paramount.[1][2] These reactive moieties are designed to form a stable covalent bond with a specific nucleophilic amino acid residue within a target protein, offering advantages such as prolonged pharmacodynamic effects and enhanced potency.[3][4] Among the arsenal of electrophiles available to medicinal chemists, aromatic sulfonyl chlorides represent a versatile and highly tunable class of reagents.[5][6] This guide provides a comprehensive technical analysis of this compound, a polysubstituted aryl sulfonyl chloride, focusing on the structural and electronic factors that govern its pronounced electrophilicity and its utility for researchers, scientists, and drug development professionals.

Molecular Architecture: The Foundation of Enhanced Electrophilicity

The reactivity of an aromatic sulfonyl chloride is profoundly influenced by the electronic nature of the substituents on the benzene ring.[5][7] In the case of this compound, the molecule is decorated with three potent electron-withdrawing groups.

Caption: Molecular structure of this compound.

The key to its reactivity lies in the cumulative inductive effect of the halogen substituents:

-

Fluorine Atoms (F): Positioned at the 3 and 5 (meta) positions, the two fluorine atoms exert a powerful electron-withdrawing inductive effect (-I) due to their high electronegativity. This effect polarizes the sigma bonds of the ring, pulling electron density away from the sulfonyl chloride attachment point.

-

Bromine Atom (Br): Located at the 4 (para) position, the bromine atom also contributes a significant -I effect, further depleting the aromatic ring of electron density.

This collective withdrawal of electron density from the benzene ring is transmitted to the sulfur atom of the sulfonyl chloride group (-SO₂Cl). Consequently, the sulfur atom becomes significantly more electron-deficient and, therefore, more electrophilic. This heightened electrophilicity makes it an exceptionally sensitive substrate for attack by nucleophiles.[5][7]

Comparative Reactivity Analysis

The can be best understood in comparison to other common benzenesulfonyl chlorides. The rate of nucleophilic attack on the sulfur atom is directly correlated with the electron-withdrawing strength of the ring substituents.

| Compound | Ring Substituents | Electronic Effect | Expected Relative Reactivity |

| p-Toluenesulfonyl Chloride | 4-Methyl | Electron-Donating (+I) | Lowest |

| Benzenesulfonyl Chloride | None | Neutral | Baseline |

| 4-Bromobenzenesulfonyl Chloride | 4-Bromo | Electron-Withdrawing (-I) | Higher |

| 4-Nitrobenzenesulfonyl Chloride | 4-Nitro | Strongly Electron-Withdrawing (-I, -M) | Very High |

| This compound | 4-Bromo, 3,5-Difluoro | Very Strongly Electron-Withdrawing (-I) | Highest |

The primary reaction mechanism for sulfonyl chlorides with nucleophiles (e.g., amines, alcohols, thiols) is typically a concerted bimolecular nucleophilic substitution (Sₙ2-type) mechanism.[7] Electron-withdrawing groups accelerate this process by stabilizing the developing negative charge in the transition state as the nucleophile attacks the electrophilic sulfur center.[7]

Caption: Generalized Sₙ2-type mechanism for sulfonyl chloride reactivity.

Application in Targeted Covalent Inhibitor (TCI) Design

The enhanced makes it a compelling warhead for the design of TCIs.[1][2] Covalent inhibitors first bind non-covalently to the target protein, and then a suitably positioned electrophilic warhead reacts with a nearby nucleophilic amino acid residue.[2]

Sulfonyl-based electrophiles are known to react with several nucleophilic residues, expanding the scope beyond the commonly targeted cysteine.[8]

-

Lysine (Lys): The primary amine of the lysine side chain can act as a nucleophile.

-

Tyrosine (Tyr): The hydroxyl group of tyrosine is a potent nucleophile.[8]

-

Serine (Ser) & Threonine (Thr): The hydroxyl groups of these residues can also be targeted.[1]

-